Cas no 2383970-02-1 (Methyl 6-amino-5-bromopyrimidine-4-carboxylate)

Methyl 6-amino-5-bromopyrimidine-4-carboxylate is a brominated pyrimidine derivative with a reactive amino group and ester functionality, making it a versatile intermediate in organic synthesis and pharmaceutical research. The presence of both electron-donating (amino) and electron-withdrawing (bromo and ester) groups enhances its utility in nucleophilic substitution and cross-coupling reactions. Its well-defined structure facilitates precise modifications for constructing complex heterocyclic frameworks. The compound is particularly valuable in medicinal chemistry for developing targeted molecules due to its balanced reactivity and stability under standard conditions. High purity and consistent quality ensure reliable performance in synthetic applications. Proper handling and storage are recommended to maintain its integrity.
Methyl 6-amino-5-bromopyrimidine-4-carboxylate structure
2383970-02-1 structure
Product name:Methyl 6-amino-5-bromopyrimidine-4-carboxylate
CAS No:2383970-02-1
MF:C6H6BrN3O2
Molecular Weight:232.034739971161
MDL:MFCD32711267
CID:5667797
PubChem ID:155819941

Methyl 6-amino-5-bromopyrimidine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • EN300-27103900
    • 2383970-02-1
    • Methyl 6-amino-5-bromopyrimidine-4-carboxylate
    • MDL: MFCD32711267
    • インチ: 1S/C6H6BrN3O2/c1-12-6(11)4-3(7)5(8)10-2-9-4/h2H,1H3,(H2,8,9,10)
    • InChIKey: DGZKVJLFUCDMPP-UHFFFAOYSA-N
    • SMILES: BrC1=C(N)N=CN=C1C(=O)OC

計算された属性

  • 精确分子量: 230.96434g/mol
  • 同位素质量: 230.96434g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 178
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 78.1Ų
  • XLogP3: 0.7

Methyl 6-amino-5-bromopyrimidine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-27103900-2.5g
methyl 6-amino-5-bromopyrimidine-4-carboxylate
2383970-02-1 95.0%
2.5g
$1454.0 2025-03-20
Enamine
EN300-27103900-0.1g
methyl 6-amino-5-bromopyrimidine-4-carboxylate
2383970-02-1 95.0%
0.1g
$257.0 2025-03-20
Enamine
EN300-27103900-0.25g
methyl 6-amino-5-bromopyrimidine-4-carboxylate
2383970-02-1 95.0%
0.25g
$367.0 2025-03-20
Enamine
EN300-27103900-1.0g
methyl 6-amino-5-bromopyrimidine-4-carboxylate
2383970-02-1 95.0%
1.0g
$743.0 2025-03-20
Enamine
EN300-27103900-0.05g
methyl 6-amino-5-bromopyrimidine-4-carboxylate
2383970-02-1 95.0%
0.05g
$174.0 2025-03-20
1PlusChem
1P028XGD-1g
methyl6-amino-5-bromopyrimidine-4-carboxylate
2383970-02-1 95%
1g
$981.00 2024-05-22
Aaron
AR028XOP-2.5g
methyl6-amino-5-bromopyrimidine-4-carboxylate
2383970-02-1 95%
2.5g
$2025.00 2025-02-17
1PlusChem
1P028XGD-500mg
methyl6-amino-5-bromopyrimidine-4-carboxylate
2383970-02-1 95%
500mg
$778.00 2024-05-22
Aaron
AR028XOP-50mg
methyl6-amino-5-bromopyrimidine-4-carboxylate
2383970-02-1 95%
50mg
$265.00 2025-02-17
Enamine
EN300-27103900-1g
methyl 6-amino-5-bromopyrimidine-4-carboxylate
2383970-02-1 95%
1g
$743.0 2023-09-11

Methyl 6-amino-5-bromopyrimidine-4-carboxylate 関連文献

Methyl 6-amino-5-bromopyrimidine-4-carboxylateに関する追加情報

Comprehensive Overview of Methyl 6-amino-5-bromopyrimidine-4-carboxylate (CAS No. 2383970-02-1)

Methyl 6-amino-5-bromopyrimidine-4-carboxylate (CAS No. 2383970-02-1) is a high-value pyrimidine derivative widely utilized in pharmaceutical and agrochemical research. This compound features a unique bromine-substituted pyrimidine core, making it a versatile intermediate for synthesizing bioactive molecules. Its carboxylate ester and amino functional groups enable diverse chemical modifications, aligning with modern drug discovery trends such as fragment-based drug design and covalent inhibitor development.

Recent studies highlight the growing demand for halogenated pyrimidines in kinase inhibitor development, particularly for oncology targets. Researchers frequently search for "Methyl 6-amino-5-bromopyrimidine-4-carboxylate synthesis" or "CAS 2383970-02-1 applications," reflecting its relevance in small molecule therapeutics. The compound's electron-deficient ring system facilitates Suzuki-Miyaura cross-coupling reactions, a hot topic in green chemistry and flow chemistry methodologies.

From a structure-activity relationship (SAR) perspective, the 5-bromo substituent enhances binding affinity to biological targets through halogen bonding interactions, a mechanism extensively discussed in computational chemistry forums. Analytical techniques like HPLC purity analysis and LC-MS characterization are commonly associated with this compound, as evidenced by frequent searches for "2383970-02-1 spectral data."

The compound's stability under microwave-assisted synthesis conditions makes it valuable for high-throughput screening platforms. Industry reports indicate rising interest in "pyrimidine carboxylate building blocks" for proteolysis-targeting chimera (PROTAC) development, where Methyl 6-amino-5-bromopyrimidine-4-carboxylate serves as a critical linker component. Its logP value optimization potential also attracts attention in central nervous system (CNS) drug research.

Environmental considerations drive innovations in catalytic bromination methods for producing this intermediate, addressing queries like "sustainable synthesis of 5-bromopyrimidines." The compound's crystallographic data (often searched as "2383970-02-1 XRD pattern") supports co-crystal engineering applications in pharmaceutical formulation science.

Emerging applications include its use in DNA-encoded library (DEL) platforms and photoaffinity labeling probes, with patent analyses showing increased citations since 2020. The methyl ester moiety allows efficient hydrolysis-amination sequences, frequently mentioned in medicinal chemistry optimization workflows.

Quality control standards for CAS 2383970-02-1 typically involve residual solvent analysis and heavy metal screening, reflecting GMP-compliant production needs. Recent publications correlate its electronic properties with charge-transfer complex formation in organic electronic materials, expanding utility beyond life sciences.

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